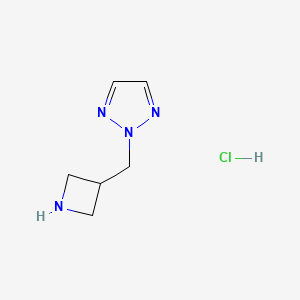
2-(azetidin-3-ylmethyl)-2H-1,2,3-triazole hydrochloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of new heterocyclic amino acid derivatives containing azetidine rings was described. The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Aplicaciones Científicas De Investigación
Anti-Tubercular Activity
Research has revealed the potential of azetidinone derivatives, which include compounds structurally related to 2-(azetidin-3-ylmethyl)-2H-1,2,3-triazole hydrochloride, as anti-tubercular agents. A study by Thomas, George, and Harindran (2014) focused on designing novel azetidinone analogues incorporating the 1, 2, 4-triazole moiety to assess their anti-tubercular efficacy. The analogues demonstrated promising activity against Mycobacterium tuberculosis H37Rv strain, highlighting their potential as therapeutic agents in combating tuberculosis. This signifies the relevance of these compounds in medical research, particularly in developing new treatments for tuberculosis, a major global health challenge (Thomas, George, & Harindran, 2014).
MMP-2 Inhibition for Cancer Therapy
In the context of cancer therapy, a series of (aryltriazolyl)methylaziridines, closely related to the azetidinyl-triazole class, was synthesized and evaluated for their selectivity as inhibitors of matrix metalloproteinase-2 (MMP-2), a key enzyme involved in cancer progression. This study by Kreituss et al. (2013) introduced a novel class of hydroxamic acid-free MMP inhibitors. The findings demonstrated significant inhibition of MMP-2, suggesting a potential therapeutic application in treating diseases associated with MMP-2 activity, including cancer (Kreituss et al., 2013).
Antibacterial and Antifungal Applications
Compounds with the azetidinyl-triazole structure have been synthesized and evaluated for their antibacterial and antifungal properties, indicating their potential in developing new antimicrobial agents. For instance, Kohli, Srivastava, and Srivastava (2008) synthesized (N-Phenothiazinomethyl)-4-[N-(3-chloro-2-oxo-4-substituted-azetidin)]-5-mercapto-1,2,4-triazoles and assessed their efficacy against selected microbial strains. The compounds showed promising antibacterial and antifungal activities, presenting a valuable contribution to the search for novel antimicrobial agents (Kohli, Srivastava, & Srivastava, 2008).
Propiedades
IUPAC Name |
2-(azetidin-3-ylmethyl)triazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.ClH/c1-2-9-10(8-1)5-6-3-7-4-6;/h1-2,6-7H,3-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GARIRIRXPHKFOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CN2N=CC=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(azetidin-3-ylmethyl)-2H-1,2,3-triazole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




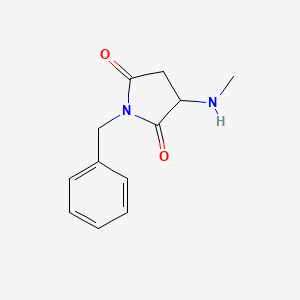
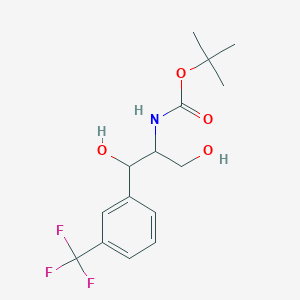

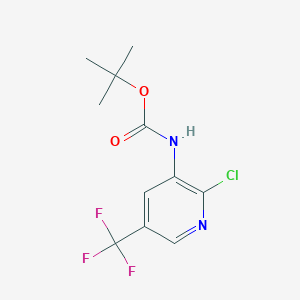




![C-[2-(3-Methoxy-phenyl)-thiazol-4-yl]-methylamine hydrochloride](/img/structure/B1457896.png)

![N-(2-benzoyl-4-chlorophenyl)-2-{[(1S)-1-phenylethyl]amino}acetamide](/img/structure/B1457899.png)
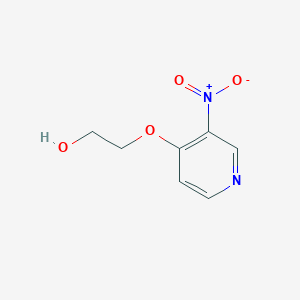
![Bis(1-[(4-methoxyphenyl)methyl]-1-methylguanidine), sulfuric acid](/img/structure/B1457902.png)